Cas no 88598-74-7 ((-)-Mequitazine)

(-)-Mequitazine structure
(-)-Mequitazine structure
Product Name:(-)-Mequitazine
CAS No:88598-74-7
MF:C20H22N2S
MW:322.467083454132
MDL:MFCD16621053
CID:61186
PubChem ID:6992284
Update Time:2025-04-18

(-)-Mequitazine Chemical and Physical Properties

Names and Identifiers

    • (-)-Mequitazine
    • 10-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine
    • LEVOMEQUITAZINE
    • UNII-5G2MWA892Y
    • Q27262058
    • AKOS025117462
    • DTXSID4048771
    • 10-((1R,3S,4R)-QUINUCLIDIN-3-YLMETHYL)-10H-PHENOTHIAZINE
    • (S)-10-(quinuclidin-3-ylmethyl)-10H-phenothiazine
    • 88598-74-7
    • 5G2MWA892Y
    • (S)-MEQUITAZINE
    • Levomequitazine [INN]
    • l-mequitazine
    • NCGC00014679-01
    • CCG-37169
    • W15584
    • V-0114
    • CAS-88598-74-7
    • AKOS040752536
    • SCHEMBL605366
    • V0114CP
    • WS-01322
    • (R)-(+)-Mequitazine
    • DTXCID7028697
    • W13202
    • Tox21_113241
    • 10-(((3S)-1-azabicyclo(2.2.2)octan-3-yl)methyl)-10h-phenothiazine
    • CHEMBL3186077
    • NS00098869
    • levomequitazina
    • V0114
    • levomequitazinum
    • MDL: MFCD16621053
    • Inchi: 1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1
    • InChI Key: HOKDBMAJZXIPGC-INIZCTEOSA-N
    • SMILES: S1C2C=CC=CC=2N(C2C=CC=CC1=2)C[C@@H]1CN2CCC1CC2

Computed Properties

  • Exact Mass: 322.15036988g/mol
  • Monoisotopic Mass: 322.15036988g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 31.8Ų

(-)-Mequitazine Pricemore >>

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